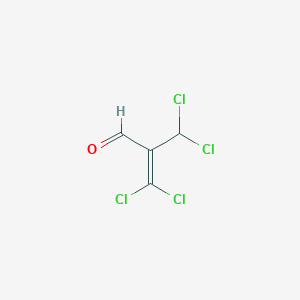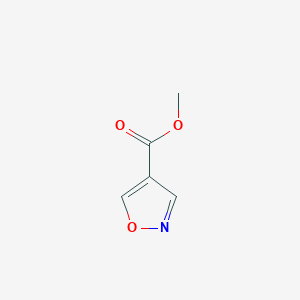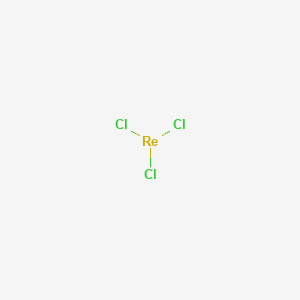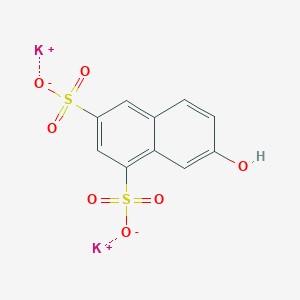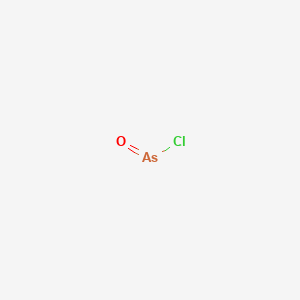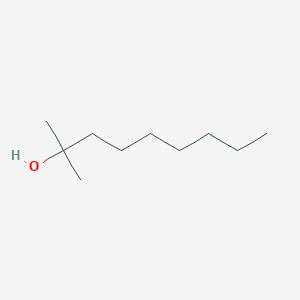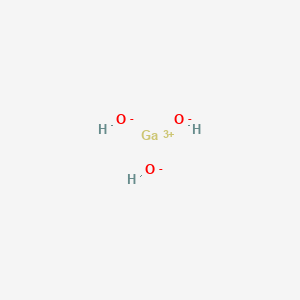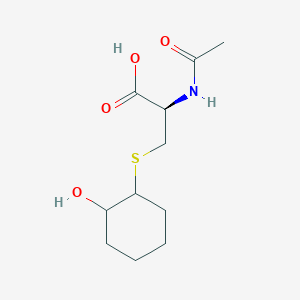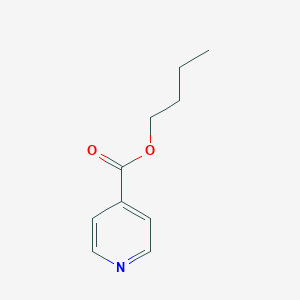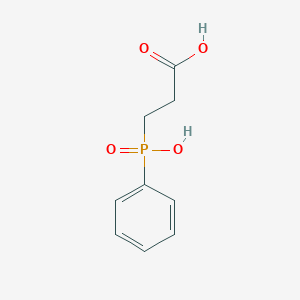
Trichlorodifluorophosphorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichlorodifluorophosphorane (TCFP) is a chemical compound that is widely used in scientific research for its unique properties. It is a colorless liquid that is highly reactive and can be synthesized through various methods. TCFP has been used in numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Trichlorodifluorophosphorane is not well understood. However, it is believed that Trichlorodifluorophosphorane reacts with various functional groups in organic compounds, such as carbonyl and hydroxyl groups. This reaction results in the formation of new compounds and can be used to modify the properties of organic molecules.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Trichlorodifluorophosphorane are not well studied. However, it has been reported that Trichlorodifluorophosphorane can cause irritation and damage to the skin, eyes, and respiratory system. It is also a potent irritant to mucous membranes and can cause severe burns if not handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Trichlorodifluorophosphorane in laboratory experiments is its high reactivity. It can be used as a reagent in various chemical reactions, making it a versatile tool for organic synthesis. However, Trichlorodifluorophosphorane is also highly toxic and can be dangerous if not handled properly. It requires proper safety precautions and should only be used by trained professionals.
Zukünftige Richtungen
There are several future directions for the use of Trichlorodifluorophosphorane in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. Trichlorodifluorophosphorane can be used to modify the properties of existing organic molecules, resulting in new compounds with improved properties. Another potential application is in the development of new catalysts for chemical reactions. Trichlorodifluorophosphorane can be used as a precursor for the synthesis of new catalysts, which can be used to accelerate chemical reactions and improve their efficiency.
Conclusion
Overall, Trichlorodifluorophosphorane is a highly reactive and versatile compound that has numerous applications in scientific research. It can be synthesized through various methods and has been used in the synthesis of various organic compounds. While its mechanism of action and physiological effects are not well understood, Trichlorodifluorophosphorane has the potential to be used in the development of new organic compounds and catalysts for chemical reactions. However, it is important to handle Trichlorodifluorophosphorane with care and follow proper safety precautions to avoid any potential hazards.
Synthesemethoden
Trichlorodifluorophosphorane can be synthesized through various methods, including the reaction of phosphorus pentachloride and chlorodifluoromethane. This reaction produces Trichlorodifluorophosphorane and hydrogen chloride gas. Another method involves the reaction of phosphorus trichloride and chlorodifluoromethane, which also produces Trichlorodifluorophosphorane and hydrogen chloride gas. These methods are commonly used in laboratory settings to produce Trichlorodifluorophosphorane for scientific research.
Wissenschaftliche Forschungsanwendungen
Trichlorodifluorophosphorane has been widely used in scientific research for its unique properties. It is a highly reactive compound that can be used as a reagent in various chemical reactions. Trichlorodifluorophosphorane has been used in the synthesis of various organic compounds, including aldehydes, ketones, and esters. It has also been used in the preparation of phosphorus-containing compounds, such as phosphonates and phosphine oxides.
Eigenschaften
CAS-Nummer |
13537-23-0 |
|---|---|
Produktname |
Trichlorodifluorophosphorane |
Molekularformel |
Cl3F2P |
Molekulargewicht |
175.33 g/mol |
IUPAC-Name |
trichloro(difluoro)-λ5-phosphane |
InChI |
InChI=1S/Cl3F2P/c1-6(2,3,4)5 |
InChI-Schlüssel |
MTFNUCIFLCOJRC-UHFFFAOYSA-N |
SMILES |
FP(F)(Cl)(Cl)Cl |
Kanonische SMILES |
FP(F)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



